molecular formula C17H18ClN3O4S B2474505 ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899727-27-6

ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2474505
CAS RN: 899727-27-6
M. Wt: 395.86
InChI Key: COYVOHKYVIMXCG-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted researchers to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis process involved the use of 68–70% nitric acid in an open vessel . The reaction mass was poured into crushed ice, and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound was part of a series of novel triazole-pyrimidine-based compounds that were designed and synthesized . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis of novel derivatives and their structural characterization through techniques like X-ray diffraction, NMR, and FT-IR spectroscopy. For example, Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives to explore their cytotoxic activity against several cancer cell lines, highlighting the role of different substituents on the pyrimidine ring in determining their biological activity (Stolarczyk et al., 2018). Similarly, Dhandapani et al. (2017) focused on the synthesis, crystal growth, and nonlinear optical analysis of a particular organic crystal, demonstrating its promising physical properties for technological applications (Dhandapani et al., 2017).

Biological Activities and Potential Applications

Several studies have explored the biological activities of derivatives of ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate, including their potential as antitumor, antibacterial, and anti-inflammatory agents. For instance, Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, demonstrating their potential in cancer treatment (Gangjee et al., 1996).

Chemical Reactivity and Transformations

Research also delves into the chemical reactivity and transformation of the compound, exploring novel synthetic pathways and reaction mechanisms. Shutalev et al. (2008) reported on the base-promoted transformation of a pyrimidinone derivative into a novel tricyclic compound, revealing insights into the compound's reactivity under different conditions (Shutalev et al., 2008).

Supramolecular Chemistry and Crystal Engineering

Some studies focus on the supramolecular aspects and crystal engineering of derivatives, investigating how different molecular interactions influence the formation of complex structures. Suresh et al. (2007) examined the supramolecular aggregation of polysubstituted pyridines through various non-covalent interactions, contributing to the understanding of molecular assembly principles (Suresh et al., 2007).

Mechanism of Action

The compound exhibited promising neuroprotective and anti-inflammatory properties . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

ethyl 4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-3-25-16(23)14-10(2)20-17(24)21-15(14)26-9-13(22)19-8-11-6-4-5-7-12(11)18/h4-7H,3,8-9H2,1-2H3,(H,19,22)(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYVOHKYVIMXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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